2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid
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Overview
Description
2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of dinucleophilic centers such as N(H)1/NH2 can promote the formation of pyrazolo[1,5-a]pyrimidines . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon–carbon bonds, utilizing boron reagents under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid has several scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities . In the industrial field, these compounds are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include other pyrazole derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines . These compounds share some structural similarities but differ in their chemical properties and applications.
Properties
Molecular Formula |
C9H12BrN3O2 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-7-6(9(14)15)8-11-4-2-1-3-5-13(8)12-7/h11H,1-5H2,(H,14,15) |
InChI Key |
DRUIVIXVCVTNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C(=NN2CC1)Br)C(=O)O |
Origin of Product |
United States |
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